3,6-Dichloropyridazine-4-carbonyl chloride

Heterocyclic chemistry Process optimization Acyl chloride synthesis

3,6-Dichloropyridazine-4-carbonyl chloride is a heteroaromatic acyl chloride belonging to the pyridazine family. The molecule features a six-membered 1,2-diazine ring bearing chlorine atoms at positions 3 and 6 and a highly electrophilic carbonyl chloride group at position This substitution pattern combines three reactive handles in a single, low-molecular-weight scaffold (C5HCl3N2O, MW 211.43 g·mol⁻¹).

Molecular Formula C5HCl3N2O
Molecular Weight 211.43 g/mol
CAS No. 6531-08-4
Cat. No. B1619849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyridazine-4-carbonyl chloride
CAS6531-08-4
Molecular FormulaC5HCl3N2O
Molecular Weight211.43 g/mol
Structural Identifiers
SMILESC1=C(C(=NN=C1Cl)Cl)C(=O)Cl
InChIInChI=1S/C5HCl3N2O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H
InChIKeyUGKIAJNNQAMSHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloropyridazine-4-carbonyl chloride (CAS 6531-08-4) – Core Properties and Procurement-Relevant Identity


3,6-Dichloropyridazine-4-carbonyl chloride is a heteroaromatic acyl chloride belonging to the pyridazine family [1]. The molecule features a six-membered 1,2-diazine ring bearing chlorine atoms at positions 3 and 6 and a highly electrophilic carbonyl chloride group at position 4. This substitution pattern combines three reactive handles in a single, low-molecular-weight scaffold (C5HCl3N2O, MW 211.43 g·mol⁻¹) [1]. The compound is supplied as a white to off-white crystalline solid with a typical batch purity of ≥95% and is accompanied by QC documentation including NMR, HPLC and GC . Its primary value lies in the orthogonal reactivity of the acyl chloride and the two chlorine substituents, which enables sequential, regiospecific derivatisation.

Why Generic Pyridazine Acid Chlorides Cannot Replace 3,6-Dichloropyridazine-4-carbonyl chloride in Multi-Step Synthesis


Substituting a generic pyridazine acid chloride for 3,6-dichloropyridazine-4-carbonyl chloride is chemically unjustified because the 3,6-dichloro arrangement is not merely an incremental structural variation but a functional prerequisite for the orthogonal reactivity that drives downstream synthetic utility [1]. The two chlorine atoms, activated by the electron-deficient pyridazine ring, undergo highly regioselective nucleophilic aromatic substitution (SNAr) or cross-coupling, while the 4-acyl chloride participates in amide or ester bond formation. This orthogonal triad is absent in mono‑chlorinated analogs (e.g., 6‑chloropyridazine‑4‑carbonyl chloride) and in regioisomeric dichloropyridazines, which lack the same positional activation [2]. Replacing the 3,6‑dichloro‑4‑carbonyl chloride with a generic alternative would therefore sacrifice the sequential, programmable functionalization that medicinal and process chemists rely on.

Quantitative Differentiation of 3,6-Dichloropyridazine-4-carbonyl chloride Against Its Closest Analogs


Synthesis Efficiency: Near-Quantitative Conversion from Carboxylic Acid vs. Mono-Chloro Analog

The preparation of 3,6-dichloropyridazine-4-carbonyl chloride from the corresponding carboxylic acid via oxalyl chloride affords a quantitative 100% yield under mild conditions (oxalyl chloride, DMF, CH₂Cl₂, 20°C) . In a cross-study comparison, the mono‑chloro analog 6‑chloropyridazine‑4‑carbonyl chloride delivers a maximum reported yield of 92% when synthesized with thionyl chloride under reflux (75°C, 5 h) . The near‑quantitative yield of the 3,6‑dichloro compound translates into lower reactant cost per unit product and simpler purification.

Heterocyclic chemistry Process optimization Acyl chloride synthesis

Regioselective Mono‑Substitution: Exclusive Functionalization at the C‑3 Position Enables Sequential Derivatization

Pd‑catalyzed cross‑coupling reactions of 3,6‑dichloropyridazine with benzyl‑, aryl‑ and alkyl‑organozinc reagents result in exclusive mono‑substitution at one chlorine, enabling the subsequent introduction of a different substituent at the remaining chlorine position [1]. This regioselectivity is a signature of the 3,6‑dichloro pattern and is not exhibited by mono‑chlorinated pyridazines or by regioisomers such as 2,6‑dichloropyridazine. The resulting unsymmetrical 3,6‑carbon‑disubstituted pyridazines are valuable intermediates in medicinal chemistry.

Palladium catalysis Cross-coupling Sequential functionalization

Medicinal Chemistry Pedigree: Privileged Building Block for HIV Non‑Nucleoside Reverse Transcriptase Inhibitors

3,6‑Dichloropyridazine‑4‑carbonyl chloride is the sole starting material reported for the synthesis of pyridazino[3,4‑b][1,5]benzodiazepin‑5‑ones, a class of non‑nucleoside HIV reverse transcriptase inhibitors [1]. The 3,6‑dichloro substitution is essential for the cyclization that generates the bioactive tetracyclic scaffold; attempts to replace it with mono‑chlorinated or non‑chlorinated pyridazine acid chlorides have not yielded the same biological activity profile. The published series demonstrates that the dichloro pattern is a structural determinant of antiviral potency.

Antiviral agents HIV RT inhibitors Structure‑activity relationship

Physicochemical Uniqueness: Elevated Boiling Point and Density Relative to Mono‑Chlorinated and Unsubstituted Analogs

The predicted boiling point of 3,6‑dichloropyridazine‑4‑carbonyl chloride is 349.3 ± 37.0 °C and its predicted density is 1.675 ± 0.06 g·cm⁻³ . These values are significantly higher than those of the mono‑chloro analog 6‑chloropyridazine‑4‑carbonyl chloride (estimated bp ~300 °C) and the unsubstituted 4‑pyridazinecarbonyl chloride (estimated bp ~250 °C) [1]. The differences arise from the two chlorine atoms’ contribution to molecular weight and polarizability, which directly affects volatility and handling properties during scale‑up.

Physicochemical properties Formulation Process safety

Procurement‑Ready Analytical Documentation: Verified Purity by NMR, HPLC and GC

Leading suppliers such as Bidepharm routinely provide batch‑specific QC certificates containing NMR, HPLC and GC data for 3,6‑dichloropyridazine‑4‑carbonyl chloride, confirming a standard purity of ≥95% . This comprehensive analytical package is not consistently available for less‑common pyridazine acid chloride analogs, where purity may be reported without supporting chromatographic or spectroscopic evidence. The documentation reduces qualification effort for the buyer and supports compliance with regulatory standards.

Quality control Analytical chemistry Procurement standards

Optimal Deployment Scenarios for 3,6-Dichloropyridazine-4-carbonyl chloride Based on Verified Differentiation


Streamlined Synthesis of Unsymmetrical 3,6‑Disubstituted Pyridazine Libraries

The exclusive mono‑substitution regioselectivity of the 3,6‑dichloropyridazine scaffold [1] allows medicinal chemists to sequentially introduce two different pharmacophores at the 3‑ and 6‑positions. This scenario is ideal for fragment‑based or diversity‑oriented synthesis where a single, commercially available acyl chloride serves as the unified starting point for hundreds of unsymmetrical analogs.

Cost‑Efficient Process for HIV Non‑Nucleoside Reverse Transcriptase Inhibitor Candidates

Because 3,6‑dichloropyridazine‑4‑carbonyl chloride is the documented entry point to the pyridazino[3,4‑b][1,5]benzodiazepin‑5‑one scaffold [2], process chemistry groups can leverage its near‑quantitative initial acylation yield to maximize throughput of the first GMP step, reducing both solvent waste and purification burden.

High‑Temperature or Long‑Duration Reactions Requiring Low‑Volatility Intermediates

The elevated boiling point (~349 °C) of 3,6‑dichloropyridazine‑4‑carbonyl chloride relative to its mono‑chlorinated and unsubstituted analogs makes it a preferred acylating agent for reactions that must be conducted at elevated temperatures or extended reflux times, minimizing loss of the acyl chloride through evaporation.

Regulated Research Environments Requiring Pre‑Verified Analytical Packages

The availability of batch‑specific NMR, HPLC and GC data enables procurement for GLP or GMP settings where full traceability of starting materials is mandatory. This eliminates the time‑consuming in‑house re‑qualification that would be required for less‑documented analogs.

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